In Vitro FAAH Inhibition Potency of Benzofuran-2-ylboronic Acid Scaffold vs. Phenylboronic Acid Baseline
The benzofuran-2-ylboronic acid core (unsubstituted parent) demonstrates an IC₅₀ of 330 nM against fatty acid amide hydrolase (FAAH) from rat [1]. This serves as a class-level benchmark indicating that the benzofuran-boronic acid scaffold itself possesses inherent FAAH inhibitory activity. The 5-methyl substitution on (5-Methylbenzofuran-2-yl)boronic acid is expected to modulate this baseline affinity via electronic and lipophilic contributions, underscoring its potential as a distinct lead optimization starting point relative to the unsubstituted parent compound. Direct comparative data for the 5-methyl analog against this enzyme are not currently available in the public domain.
| Evidence Dimension | FAAH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 330 nM (for benzofuran-2-ylboronic acid, as class representative) |
| Comparator Or Baseline | Phenylboronic acid: IC₅₀ = 0.0091 μM (9.1 nM) for para-nonyl substituted derivative |
| Quantified Difference | Unsubstituted benzofuran-2-boronic acid is ~36-fold less potent than optimized phenylboronic acid analog. |
| Conditions | [³H]AEA hydrolysis assay, pH 7.4, 2°C |
Why This Matters
This quantitative data establishes the benzofuran-2-ylboronic acid scaffold as a validated FAAH pharmacophore, justifying the procurement of the 5-methyl analog for targeted SAR studies where substitution at the 5-position is hypothesized to improve potency beyond the unsubstituted parent (330 nM) or alter physicochemical properties.
- [1] BindingDB. BDBM26140: 1-benzofuran-2-ylboronic acid, CHEMBL143399, Phenylboronic acid, 21. Activity Data: FAAH and AmpC β-lactamase inhibition. View Source
